

Application Notes and Protocols: Caproic Acid as an Antimicrobial Agent in Food Preservation

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Compound of Interest

Compound Name: *Caproic Acid*

Cat. No.: *B10799191*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Caproic acid, also known as hexanoic acid, is a medium-chain fatty acid (MCFA) naturally present in various animal fats and oils. It is recognized for its broad-spectrum antimicrobial properties against a range of foodborne pathogens and spoilage microorganisms. This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing **caproic acid** as a natural antimicrobial agent in food preservation. **Caproic acid** is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent and adjuvant, which supports its potential for broader applications in food safety.^[1]

The primary antimicrobial mechanism of **caproic acid** is attributed to its ability to disrupt the bacterial cell membrane. In its undissociated form, **caproic acid** can penetrate the lipid bilayer of microbial cell membranes. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and leading to intracellular acidification. This disrupts the transmembrane pH gradient, inhibits essential metabolic enzymes, and ultimately leads to cell death.

Quantitative Data: Antimicrobial Efficacy of Caproic Acid

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **caproic acid** against various foodborne pathogens as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain of the microorganism, the pH of the medium, and the experimental conditions.

Microorganism	Test Method	Medium	pH	MIC	Reference(s)
Escherichia coli	Broth Microdilution	Mueller-Hinton Broth	7.3	40 mM	[2]
Escherichia coli	Broth Microdilution	Tryptic Soy Broth	5.2	1 g/L	[3]
Staphylococcus aureus	Broth Microdilution	Mueller-Hinton Broth	7.3	1% (w/v)	[2]
Campylobacter jejuni	Broth Microdilution	Mueller-Hinton Broth	7.3	8-16 mmol/L	[4]
Campylobacter jejuni	Broth Microdilution	Mueller-Hinton Broth	6.0	4-8 mmol/L	[4]
Campylobacter coli	Broth Microdilution	Mueller-Hinton Broth	7.3	8-16 mmol/L	[4]
Campylobacter coli	Broth Microdilution	Mueller-Hinton Broth	6.0	4-8 mmol/L	[4]
Xanthomonas perforans	Broth Microdilution	Tryptic Soy Broth	Not Specified	512 mg/L	

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of **caproic acid** against a target foodborne pathogen using the broth microdilution method.

1.1. Materials:

- **Caproic acid** (food grade)
- Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Target microorganism culture (e.g., *E. coli*, *Salmonella enterica*, *Listeria monocytogenes*)
- Sterile 96-well microtiter plates
- Sterile pipette tips and multichannel pipette
- Spectrophotometer
- Incubator

1.2. Preparation of **Caproic Acid** Stock Solution:

- Due to the slight solubility of **caproic acid** in water, a stock solution in a suitable solvent like ethanol is recommended.[\[5\]](#)
- Accurately weigh a specific amount of **caproic acid** and dissolve it in sterile ethanol to a known concentration (e.g., 100 mg/mL).
- Ensure the final concentration of the solvent in the test wells is non-inhibitory to the test organism. A solvent control should be included in the assay.

1.3. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, pick 3-5 well-isolated colonies of the target microorganism.
- Suspend the colonies in sterile saline or MHB.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.

- Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

1.4. Assay Procedure:

- Add 100 μ L of sterile MHB to all wells of a 96-well microtiter plate.
- Add 100 μ L of the **caproic acid** stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 μ L from the tenth well.
- The eleventh well will serve as the positive control (inoculum without **caproic acid**), and the twelfth well will be the negative control (broth only).
- Inoculate all wells, except the negative control, with 100 μ L of the prepared bacterial inoculum.
- Seal the plate and incubate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

1.5. Interpretation of Results:

- The MIC is the lowest concentration of **caproic acid** that completely inhibits the visible growth of the microorganism. Growth is determined by observing turbidity in the wells.

Protocol 2: Agar Dilution Method for MIC Determination

This method is useful for testing multiple bacterial strains simultaneously.

2.1. Materials:

- **Caproic acid** (food grade)
- Sterile Mueller-Hinton Agar (MHA) or other suitable agar medium
- Target microorganism cultures

- Sterile petri dishes
- Inoculating device (e.g., multipoint replicator)

2.2. Preparation of Agar Plates:

- Prepare a series of two-fold dilutions of the **caproic acid** stock solution in sterile distilled water or a suitable buffer.
- Melt the MHA and cool it to 45-50°C.
- Add a specific volume of each **caproic acid** dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
- Prepare a control plate with no **caproic acid**.
- Allow the agar to solidify completely.

2.3. Inoculum Preparation:

- Prepare inocula of the target microorganisms as described in Protocol 1.3, adjusting the final concentration to approximately 1×10^7 CFU/mL.

2.4. Inoculation and Incubation:

- Using a multipoint replicator, spot-inoculate a small volume (e.g., 1-2 μ L) of each bacterial suspension onto the surface of the agar plates, including the control plate.
- Allow the inocula to dry completely before inverting the plates.
- Incubate the plates at the optimal temperature for the target microorganisms for 18-24 hours.

2.5. Interpretation of Results:

- The MIC is the lowest concentration of **caproic acid** that completely inhibits the visible growth of the microorganism at the inoculation spot.

Protocol 3: Time-Kill Assay in a Food Matrix (e.g., Milk)

This protocol assesses the bactericidal activity of **caproic acid** over time in a liquid food model.

3.1. Materials:

- **Caproic acid** (food grade)
- Sterile milk (e.g., UHT whole milk)
- Target microorganism culture
- Sterile tubes or flasks
- Plate Count Agar (PCA)
- Incubator and water bath

3.2. Assay Procedure:

- Prepare an overnight culture of the target microorganism in a suitable broth.
- Inoculate a known volume of sterile milk with the culture to achieve a starting concentration of approximately 10^5 - 10^6 CFU/mL.
- Add **caproic acid** to the inoculated milk at different concentrations (e.g., 1x, 2x, and 4x the MIC). Include a control with no **caproic acid**.
- Incubate the samples at a relevant temperature (e.g., 4°C for refrigeration or 25°C for room temperature).
- At specific time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
- Perform ten-fold serial dilutions of the aliquots in sterile peptone water or saline.
- Plate the appropriate dilutions onto PCA plates in duplicate.
- Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

3.3. Data Analysis:

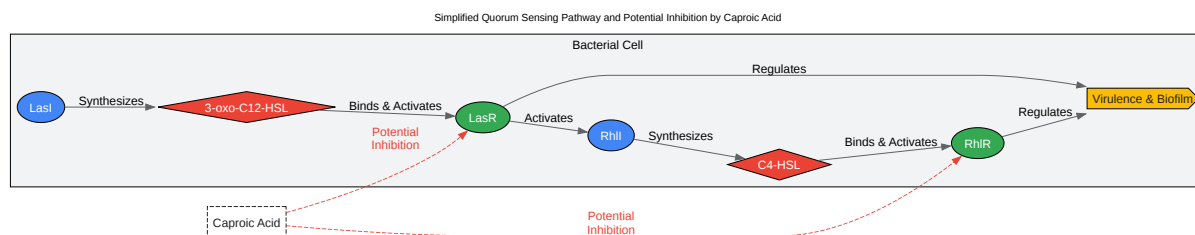
- Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
- Plot the log CFU/mL against time for each concentration to generate a time-kill curve.
- A bactericidal effect is typically defined as a $\geq 3\text{-log}_{10}$ reduction in CFU/mL compared to the initial inoculum.^[6]

Signaling Pathways and Mechanisms of Action

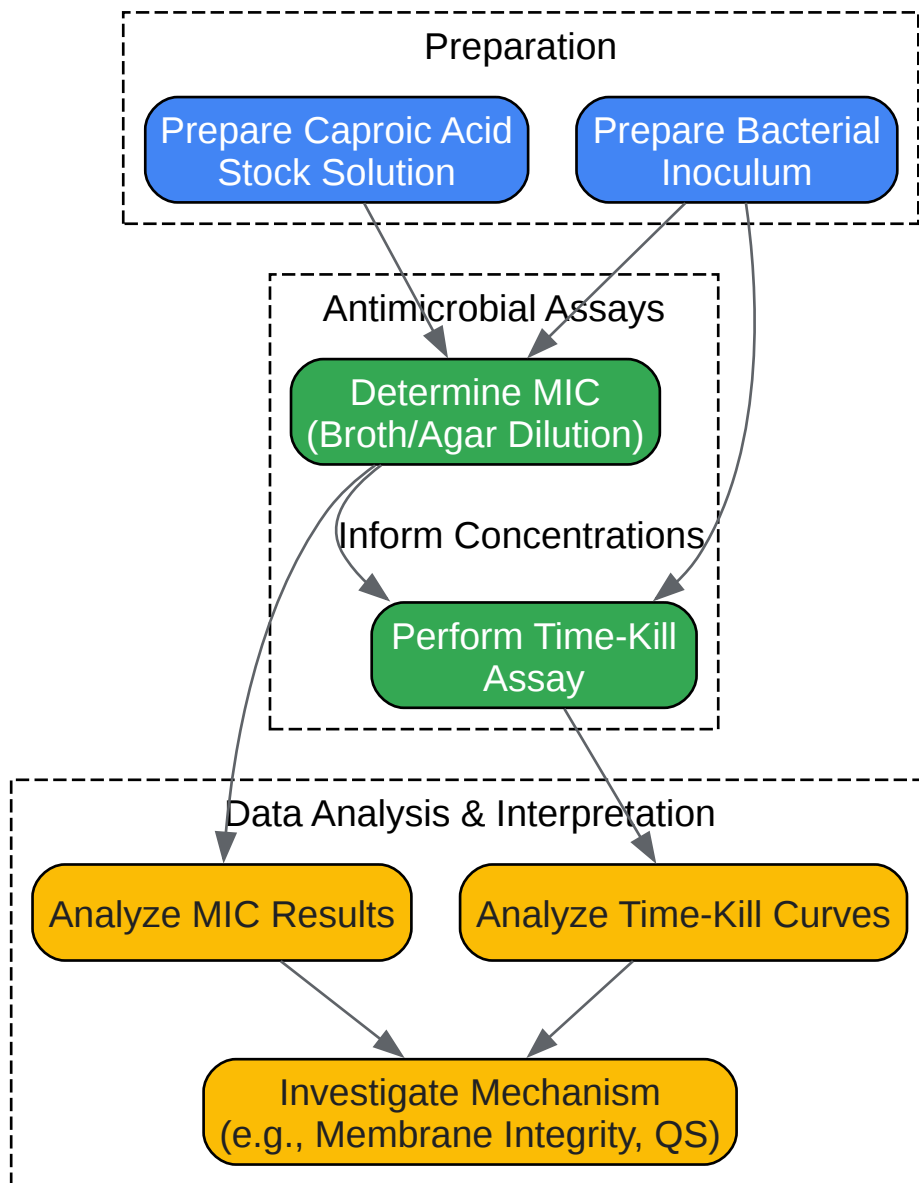
Caproic acid's primary mode of action is the disruption of the bacterial cell membrane. However, evidence also suggests that it can interfere with bacterial communication systems, such as quorum sensing (QS). Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression, including the expression of virulence factors and biofilm formation.

Interference with Quorum Sensing

Some studies suggest that medium-chain fatty acids can interfere with QS signaling, potentially by competing with the native signaling molecules (autoinducers) for binding to their receptors or by inhibiting the synthesis of these molecules. In Gram-negative bacteria like *Pseudomonas aeruginosa*, the *las* and *rhl* quorum-sensing systems are well-characterized.^{[7][8][9]}



Workflow for Antimicrobial Evaluation of Caproic Acid



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